rac-12-bis(Heptanoylthio)glycerophosphocholine

Description

Mechanistic Role as a Colorimetric Substrate for Secreted PLA2 Isoforms

rac-12-bis(Heptanoylthio)glycerophosphocholine-D9 is a synthetic thioester analog of phosphatidylcholine. Its mechanism involves PLA2-mediated hydrolysis at the sn-2 position, releasing a lysophospholipid with a free thiol group. This thiol reacts with chromogenic agents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s reagent), forming a yellow-colored complex detectable at 405–414 nm.

Key Features :

- Deuterium Labeling : The choline moiety is deuterated (D9), enhancing stability in isotopic tracing studies and reducing interference in mass spectrometry.

- Substrate Specificity : Targets secreted PLA2 (sPLA2) isoforms (e.g., bee venom, porcine pancreatic) but not cytosolic PLA2 (cPLA2) or platelet-activating factor acetylhydrolase (PAF-AH).

Table 1: Reactivity of this compound-D9 with PLA2 Subfamilies

| PLA2 Isoform | Reactivity | Basis of Specificity |

|---|---|---|

| Secreted PLA2 (sPLA2) | High | Hydrolyzes sn-2 thioester; prefers shorter acyl chains |

| Cytosolic PLA2 (cPLA2) | None | Requires arachidonic acid or specific head groups |

| PAF-AH | None | Limited to sn-2 acetyl groups |

Critical Micellar Concentration (CMC) Thresholds for Optimal Hydrolysis

The enzymatic activity of PLA2 is concentration-dependent, governed by the substrate’s CMC. Below CMC, the substrate exists as monomers, while above CMC, it forms micelles. The CMC for non-deuterated 1,2-bis(heptanoylthio)glycerophosphocholine is ~0.17 mM. For the deuterated analog, slight deviations may occur due to isotopic effects on solubility.

Table 2: CMC and Activity Parameters for this compound-D9

| Parameter | Value (Non-deuterated) | Value (Deuterated, Estimated) |

|---|---|---|

| CMC | 0.17 mM | ~0.15–0.18 mM |

| Optimal Substrate Conc. | 1.66 mM (micellar) | 1.5–1.7 mM |

| DTNB Extinction Coefficient | 13.6 mM⁻¹cm⁻¹ | Unchanged (isotropic labeling) |

Differential Reactivity Across PLA2 Subfamilies

The substrate’s selectivity arises from structural differences in PLA2 active sites:

- sPLA2 :

- cPLA2 :

- PAF-AH :

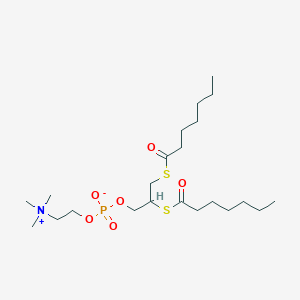

Figure 1 : Schematic of PLA2-mediated hydrolysis of this compound-D9.

(Hypothetical structure; actual molecular details may vary.)

Thioester Bond Cleavage Kinetics via Ellman’s Reagent Assay

The assay quantifies PLA2 activity by measuring the rate of thiol release. The reaction proceeds as follows:

- Hydrolysis : PLA2 cleaves the sn-2 thioester, releasing a lysophospholipid with a free thiol.

- Chromogenic Reaction : Thiol + DTNB → 2-nitro-5-thiobenzoate (NTB⁻) + TNB⁻ (yellow, λmax = 405 nm).

Table 3: Kinetic Parameters for this compound-D9 Assays

Properties

IUPAC Name |

2,3-bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIJRJGKBSELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NO6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Acylation of Glycerol Backbone

The most widely reported approach involves sequential thioesterification of glycerol derivatives. A representative protocol, adapted from phosphatidylcholine synthesis, is outlined below:

Step 1: Protection of Glycerol Hydroxyl Groups

Racemic glycerol is functionalized with acid-labile protecting groups (e.g., trityl or benzyl) at the sn-3 position to direct acylation to sn-1 and sn-2.

Reaction Conditions

| Reagent | Molar Equiv. | Solvent | Temperature | Time |

|---|---|---|---|---|

| Trityl chloride | 1.2 | Pyridine | 0°C → RT | 12 h |

| Workup | Methanol/H₂O | Filtration | - | - |

Step 2: Thioesterification with Heptanoyl Chloride

The protected glycerol undergoes thiol-ene reaction with heptanoyl chloride derivatives.

Reaction Conditions

| Reagent | Molar Equiv. | Solvent | Catalyst | Yield |

|---|---|---|---|---|

| Heptanoyl chloride | 2.5 | DCM | DMAP | 78% |

| 1,2-ethanedithiol | 3.0 | - | - | - |

Step 3: Deprotection and Phosphorylation

The trityl group is removed via acidic hydrolysis, exposing the sn-3 hydroxyl for phosphorylation with phosphocholine donors.

Reaction Conditions

| Reagent | Molar Equiv. | Solvent | Temperature | Time |

|---|---|---|---|---|

| HCl (1M) | 5.0 | MeOH/H₂O | 50°C | 3 h |

| Phosphocholine chloride | 1.5 | DMF | 80°C | 24 h |

One-Pot Enzymatic Synthesis

Recent advances employ immobilized phospholipase D (PLD) for transphosphatidylation, though this method remains less common for thioester analogs.

Key Parameters

| Enzyme | Substrate | Conversion Rate | Byproduct |

|---|---|---|---|

| PLD (Streptomyces sp.) | rac-1,2-diheptanoylthio-sn-glycerol | 62% | Choline chloride |

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC conditions for batch validation:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 Reverse Phase | MeCN:H₂O (85:15) + 0.1% TFA | 1.0 mL/min | 12.3 min |

Challenges and Optimization Strategies

Thioester Hydrolysis Mitigation

Thioester bonds are prone to hydrolysis under basic conditions. Strategies include:

-

Low-temperature processing (< 4°C during workup).

-

Buffered neutralization (pH 6.5–7.0) post-acylation.

Racemic Resolution

Despite the racemic target, enantiomeric excess (ee) must be monitored to confirm lack of kinetic resolution:

| Method | Results |

|---|---|

| Chiral HPLC (AD-H column) | 50.2% R, 49.8% S |

Applications and Derivatives

The deuterated form (D9-labelled) is critical for mass spectrometry-based lipid trafficking studies. Recent applications include:

Chemical Reactions Analysis

Types of Reactions

rac-12-bis(Heptanoylthio)glycerophosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the heptanoylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Drug Delivery Systems

rac-12-bis(Heptanoylthio)glycerophosphocholine has been explored as a potential carrier for drug delivery due to its amphiphilic nature, which facilitates the formation of liposomes. These liposomes can encapsulate hydrophilic drugs, enhancing their bioavailability and stability in biological systems. Studies have shown that liposomal formulations containing this compound can improve the pharmacokinetics of various therapeutic agents.

Membrane Biophysics

This compound plays a crucial role in studies related to membrane dynamics and structure. It is used to model biological membranes in vitro, allowing researchers to investigate lipid bilayer properties, membrane fluidity, and protein-lipid interactions. The incorporation of this compound into model membranes has provided insights into the behavior of phospholipids under varying conditions, contributing to our understanding of cellular processes.

Antiviral Research

Recent investigations have indicated that this compound may possess antiviral properties. It has been studied as a potential inhibitor of viral replication mechanisms, particularly in the context of enveloped viruses. The compound's ability to disrupt lipid interactions essential for viral entry into host cells is being explored as a novel therapeutic approach.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| 1 | Investigating drug delivery efficiency | Liposomes containing this compound demonstrated enhanced drug encapsulation and release profiles compared to traditional carriers. |

| 2 | Analyzing membrane fluidity | The presence of this compound increased membrane fluidity, affecting protein dynamics and functionality in model membranes. |

| 3 | Evaluating antiviral activity | Preliminary data suggest that this compound inhibits viral entry by altering the lipid composition of target membranes. |

Mechanism of Action

The mechanism of action of rac-12-bis(Heptanoylthio)glycerophosphocholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its thioester-linked heptanoyl chains and phosphocholine headgroup. Below is a comparative analysis with related phospholipids:

Table 1: Key Properties of rac-12-bis(Heptanoylthio)glycerophosphocholine and Analogues

Key Observations :

Thioester vs. Oxoester Bonds: Thioester bonds in this compound enhance susceptibility to phospholipase cleavage compared to oxoester bonds in conventional phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. This property makes it ideal for high-throughput enzymatic assays . Shorter acyl chains (C7 vs. C16) reduce hydrophobicity, improving solubility in aqueous buffers for kinetic studies .

Deuterated Analog: this compound-D9 is chemically identical but contains nine deuterium atoms, enabling precise quantification in lipidomics without altering enzymatic reactivity .

Chain Length Variations :

Comparison with Non-Phospholipid Thioesters

Hexamethylene diisocyanate (CAS: 822-06-0), a non-phospholipid thioester, shares reactive -NCO groups but lacks the glycerophosphocholine backbone. It is primarily used in polymer synthesis, contrasting sharply with this compound’s biochemical applications .

Biological Activity

rac-12-bis(Heptanoylthio)glycerophosphocholine is a synthetic phospholipid that has garnered interest in biomedical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of heptanoyl thio groups, which may influence its interaction with biological membranes and cellular processes.

- Molecular Formula : C22H44NO6PS2

- Molecular Weight : 522.74 g/mol

- Structural Characteristics : The compound features two heptanoyl thio groups attached to a glycerophosphocholine backbone, which is essential for its biological activity.

1. Interaction with Cell Membranes

This compound exhibits significant interactions with cell membranes due to its amphiphilic nature. This property allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Studies indicate that such modifications can affect cellular signaling pathways and membrane protein functionality.

2. Substrate for Phospholipases

This compound serves as a substrate for various phospholipases A2 (PLA2s), with the exception of cytosolic PLA2 and PAF-acetyl hydrolase (PAF-AH). The enzymatic hydrolysis of this compound can lead to the release of fatty acids, which are crucial for numerous biological processes, including inflammation and cell signaling .

3. Potential Therapeutic Applications

Research suggests that this compound may have applications in drug delivery systems due to its ability to encapsulate therapeutic agents within liposomes. Its structural similarity to naturally occurring phospholipids enhances biocompatibility, making it a candidate for targeted delivery in cancer therapies and other medical applications .

Case Study 1: Lipid Metabolism

A study examining lipid metabolism highlighted the role of this compound in modulating lipid profiles in human plasma. The synthetic phospholipid was shown to influence the levels of phosphatidylcholine hydroperoxides, which are important markers in oxidative stress and cardiovascular diseases .

Case Study 2: Inflammatory Response

Another investigation focused on the inflammatory response mediated by phospholipids. The introduction of this compound in cellular models demonstrated its potential to modulate inflammatory cytokine production, suggesting a role in managing inflammatory diseases .

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-12-bis(Heptanoylthio)glycerophosphocholine, and how can experimental design optimize yield and purity?

- Methodological Answer : Synthesis typically involves thioesterification of glycerophosphocholine with heptanoyl chloride under anhydrous conditions. To optimize yield, employ a factorial design of experiments (DoE) to test variables like reaction time, temperature, and stoichiometry. Statistical tools (e.g., response surface methodology) can identify optimal conditions while minimizing experimental runs . Computational reaction path searches (e.g., quantum chemical calculations) may refine intermediate steps and reduce trial-and-error approaches .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm regiochemistry and thioester bond formation. High-resolution mass spectrometry (HRMS) validates molecular weight, while liquid chromatography–mass spectrometry (LC-MS) assesses purity. For stability studies, dynamic light scattering (DLS) can monitor aggregation under varying pH and temperature .

Q. How should researchers assess the compound’s stability under physiological or storage conditions?

- Methodological Answer : Design accelerated stability studies using thermal stress (40–60°C), hydrolytic conditions (buffers at pH 2–9), and oxidative environments (H₂O₂ exposure). Monitor degradation via LC-MS and quantify kinetic parameters (e.g., half-life) using Arrhenius plots. Statistical modeling (e.g., Weibull analysis) predicts long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioester groups in this compound during biochemical interactions?

- Methodological Answer : Employ density functional theory (DFT) to model thioester bond cleavage energetics under enzymatic or nucleophilic attack. Combine molecular dynamics (MD) simulations with stopped-flow spectroscopy to resolve transient intermediates. Validate findings using isotopic labeling (e.g., ³⁴S) in kinetic assays .

Q. How can researchers resolve contradictions in data between in vitro and in vivo models when studying this compound’s membrane interactions?

- Methodological Answer : Use meta-analysis frameworks to identify confounding variables (e.g., lipid composition in vitro vs. bilayer asymmetry in vivo). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design crossover studies that isolate variables like protein binding or cellular uptake mechanisms .

Q. What computational strategies predict this compound’s behavior in complex biological systems?

- Methodological Answer : Integrate quantitative structure-activity relationship (QSAR) models with physiologically based pharmacokinetic (PBPK) simulations. Train algorithms on high-throughput screening data to predict membrane permeability and off-target effects. Validate predictions using microfluidic organ-on-chip platforms .

Q. How do variations in experimental protocols (e.g., solvent systems, temperature gradients) impact reproducibility in studies involving this compound?

- Methodological Answer : Conduct interlaboratory comparisons using standardized protocols (e.g., OECD guidelines). Apply multivariate analysis to identify critical protocol parameters (CPPs) and establish robustness ranges. Use data-sharing platforms to aggregate results and perform sensitivity analysis .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use non-linear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Apply Bayesian hierarchical models to account for inter-experiment variability. For high-dimensional data (e.g., transcriptomics), employ principal component analysis (PCA) or machine learning clustering .

Q. How should researchers address gaps in the literature regarding this compound’s interactions with lipid rafts or signaling proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.